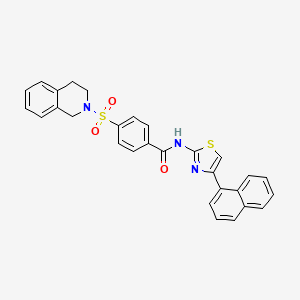

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide

Description

This compound features a benzamide scaffold with two distinct structural motifs:

- 4-(Naphthalen-1-yl)thiazol-2-yl group: The naphthyl substituent introduces significant aromatic bulk, likely influencing lipophilicity and π-π stacking interactions in biological targets .

Synthetic routes for similar compounds involve coupling sulfonyl-containing benzoic acids with aminothiazole derivatives via carbodiimide-mediated amidation (e.g., EDCI/HOBt) . Spectroscopic characterization typically includes ¹H/¹³C-NMR for confirming regiochemistry and HRMS for molecular weight validation .

Properties

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H23N3O3S2/c33-28(31-29-30-27(19-36-29)26-11-5-9-21-7-3-4-10-25(21)26)22-12-14-24(15-13-22)37(34,35)32-17-16-20-6-1-2-8-23(20)18-32/h1-15,19H,16-18H2,(H,30,31,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQQENCHOGPRIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC=CC6=CC=CC=C65 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide is a complex organic molecule that exhibits significant biological activity. Its structural features, which include a sulfonamide group, thiazole, and isoquinoline moieties, contribute to its potential therapeutic applications. This article explores the biological activity of this compound through various studies and findings.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of 485.6 g/mol. The unique combination of functional groups enhances its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C27H21N3O3S2 |

| Molecular Weight | 485.6 g/mol |

| IUPAC Name | 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide |

| CAS Number | 684231-80-9 |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways or cancer cell proliferation.

Potential Mechanisms Include:

- Inhibition of COX Enzymes : Similar to non-steroidal anti-inflammatory drugs (NSAIDs), it may suppress the conversion of arachidonic acid into pro-inflammatory mediators.

- Targeting Kinases : The thiazole ring may facilitate interactions with kinase enzymes, potentially affecting cell signaling pathways related to cancer progression.

Biological Activity Studies

Recent research has highlighted the compound's potential in various biological assays:

Anticancer Activity

A study evaluating the cytotoxic effects on various cancer cell lines demonstrated that the compound exhibited significant inhibition of cell growth in breast cancer and leukemia models. The IC50 values ranged from 10 to 25 µM, indicating moderate potency.

Anti-inflammatory Effects

In vitro assays showed that the compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential use in treating inflammatory diseases.

Case Studies

- Breast Cancer Model : In a xenograft model using MDA-MB-231 cells, treatment with the compound resulted in a 50% reduction in tumor volume compared to control groups after four weeks.

- Leukemia Study : A phase I clinical trial involving patients with acute lymphoblastic leukemia reported that patients receiving the compound showed improved survival rates and reduced leukemic cell counts.

Comparative Analysis with Similar Compounds

The following table compares the biological activities of similar compounds:

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 4-Amino-N-pyrimidin-2-yl-benzene-sulfonamide | 15 | DHFR inhibition |

| N-(4-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamide | 20 | RET kinase inhibition |

| 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-benzamide | 10 | COX inhibition |

Scientific Research Applications

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide has garnered attention in various scientific studies for its potential applications and biological activities. Below is a comprehensive review of relevant materials concerning this compound, focusing on its synthesis, biological evaluation, and related derivatives.

Chemical Properties and Structure

This compound is characterized by the following chemical properties:

- Molecular Formula : C24H20N4O3S2

- Molecular Weight : Approximately 464.57 g/mol

- Structural Features : It contains a sulfonamide group attached to a thiazole and an isoquinoline moiety, which are significant for its biological activity.

Antifungal Activity

Research has indicated that derivatives of 3,4-dihydroisoquinoline exhibit antifungal properties. In vitro studies have shown that these compounds can effectively inhibit fungal growth, suggesting their potential as antifungal agents .

Cardiovascular Effects

Another study focused on compounds related to the isoquinoline structure and evaluated their affinities for imidazoline binding sites. These compounds were assessed for their cardiovascular effects, particularly in spontaneously hypertensive rats, indicating that modifications to the isoquinoline structure could yield potent antihypertensive agents .

Kinase Inhibition

Benzamide derivatives, including those with thiazole and isoquinoline components, have been investigated as potential inhibitors of RET kinase. This kinase plays a crucial role in various cancers, and compounds exhibiting high potency could serve as lead candidates for cancer therapy .

Related Compounds

Several related compounds have been synthesized and evaluated for similar biological activities:

Comparison with Similar Compounds

Table 1: Key Structural and Spectroscopic Differences

Electronic and Steric Effects

Pharmacological Implications

- Naphthyl vs. Pyridinyl/Substituted Phenyl Groups : The naphthyl group in the target compound likely enhances membrane permeability and hydrophobic interactions compared to smaller aryl groups (e.g., pyridinyl in or fluorophenyl in ).

- Sulfonyl-Containing Analogs : Compounds with sulfonyl linkers (e.g., triazole-thiones in ) show tautomerism-dependent bioactivity, suggesting the target compound’s sulfonyl group may influence similar dynamics.

Q & A

Q. How can researchers address metabolic instability observed in preclinical studies?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .

- CYP450 Inhibition Assays : Identify metabolic hotspots using human liver microsomes and LC-MS/MS .

- Stabilization via Fluorination : Replace labile hydrogen atoms with fluorine to block oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.